8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid
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Overview
Description
8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[35]nonane-8-carboxylic acid is a spirocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro[35]nonane core, which is a bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved using radical chemistry, where a radical initiator promotes the formation of the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic core, leading to a diverse array of derivatives.
Scientific Research Applications
8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with unique properties.
Medicine: Research into its potential as a therapeutic agent for conditions related to the endocannabinoid system, such as pain and inflammation, is ongoing.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid involves its interaction with specific molecular targets. In the context of FAAH inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Another spirocyclic compound with a similar core structure but different functional groups.
1-Oxa-8-azaspiro[4.5]decane:
Uniqueness
8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-5-8-14(10-15)6-4-7-14/h4-10H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQYGZSJRYRAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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